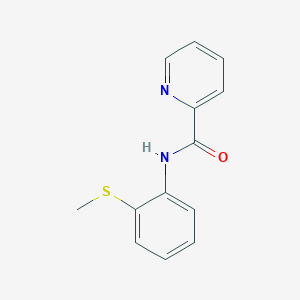

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWRYKLGQCBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330138 | |

| Record name | N-(2-methylsulfanylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832532 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

794582-15-3 | |

| Record name | N-(2-methylsulfanylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Carboxamide Linker:the Amide Bond Co Nh is a Critical Hydrogen Bonding Motif. Its Orientation and Conformational Flexibility Are Key to Positioning the Aryl Rings Correctly Within a Binding Pocket. the Hydrogen Bond Between the Carbonyl Oxygen of the Carboxamide and the Backbone of Gly216 is a Crucial Interaction for the High Affinity of Some Factor Xa Inhibitorssci Hub.se.

Computational Biology Approaches to this compound Interactions

Computational methods are indispensable tools for understanding the interactions of small molecules like this compound with their biological targets at an atomic level. These approaches can predict binding modes, estimate binding affinities, and guide the design of new and improved inhibitors.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be used to place the molecule into the active site of a target protein and predict its binding conformation.

The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand.

Docking Simulation: A search algorithm explores the conformational space of the ligand within the binding site of the receptor.

Scoring: A scoring function is used to evaluate the generated binding poses and rank them based on their predicted binding affinity.

The accuracy of molecular docking heavily relies on the chosen scoring function. Different scoring functions use different algorithms to estimate the binding free energy, and their performance can vary depending on the biological system under study. Therefore, it is often necessary to evaluate multiple scoring functions to obtain a reliable prediction of the binding mode.

Binding Site Analysis and Interaction Hotspots

Once a plausible binding mode of this compound is obtained from molecular docking, a detailed analysis of the binding site interactions is performed. This involves identifying the key amino acid residues in the active site that interact with the ligand.

Common types of interactions include:

Hydrogen Bonds: The amide NH and the pyridine nitrogen are likely to form hydrogen bonds with polar residues in the binding site.

Hydrophobic Interactions: The aromatic rings can interact with nonpolar residues through hydrophobic contacts.

π-π Stacking: The pyridine and phenyl rings can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Identifying these "interaction hotspots" is crucial for understanding the molecular basis of binding and for designing modifications to the ligand that can enhance its affinity and selectivity. For example, if a specific hydrophobic pocket is identified, modifying the ligand to include a substituent that can occupy this pocket could lead to a more potent compound.

De Novo Ligand Design Based on Scaffold Analysis

De novo ligand design is a computational approach that aims to design novel molecules from scratch that can bind to a specific target. The this compound scaffold can serve as a starting point for de novo design.

The process typically involves:

Scaffold Hopping: Replacing the core scaffold with a different chemical moiety that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical classes of inhibitors with different intellectual property profiles.

Fragment-Based Growth: Using the existing scaffold as a base, new chemical fragments can be computationally added to explore unoccupied regions of the binding pocket and form new interactions.

These de novo design strategies, guided by the structural information of the target's binding site and the pharmacophoric features of the this compound scaffold, can accelerate the discovery of new and more effective drug candidates.

Proteomic and Metabolomic Profiling in Response to this compound (In Vitro Models)

Following a comprehensive search of available scientific literature, no specific studies detailing the proteomic or metabolomic profiling of this compound in in vitro models were identified. Research focusing on the global changes in protein expression and metabolic signatures in response to this particular compound appears to be limited or not publicly available at this time.

Therefore, the creation of detailed research findings and data tables on the proteomic and metabolomic effects of this compound is not possible.

Theoretical and Computational Chemistry of N 2 Methylsulfanylphenyl Pyridine 2 Carboxamide

Electronic Structure Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its geometric and electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comlibretexts.orgwikipedia.org The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. Conversely, a large energy gap implies high stability and lower reactivity, characteristic of a "hard" molecule. For this compound, the HOMO is expected to be distributed over the electron-rich methylsulfanylphenyl ring, while the LUMO would likely be localized on the electron-deficient pyridine (B92270) ring and the carboxamide linker. researchgate.net This distribution facilitates intramolecular charge transfer from the phenyl moiety to the pyridine ring system. The specific energies of these orbitals dictate the molecule's nucleophilic and electrophilic nature. pku.edu.cn

Table 1: Representative Frontier Molecular Orbital Data for a Pyridine Carboxamide Derivative This table is illustrative and not specific data for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map visualizes the charge distribution, where different colors represent varying electrostatic potentials.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly the amide (N-H) proton.

Green Regions: Denote areas of neutral potential.

The MEP analysis for this compound would highlight the nucleophilic character of the carbonyl oxygen and pyridine nitrogen, and the electrophilic character of the amide hydrogen, providing a visual guide to its intermolecular interaction capabilities. nih.gov

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more quantitative understanding than FMO analysis alone.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration.

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness; higher softness indicates higher reactivity.

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.

Chemical Potential (μ): μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy lowering of a system when it accepts electrons from the environment.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Representative Global Reactivity Descriptors for a Related Compound This table is illustrative and not specific data for this compound.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.67 |

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify specific atoms involved in hydrogen bonds and other close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds. nih.gov

For this compound, this analysis would likely reveal significant intermolecular N-H···N hydrogen bonds between the amide hydrogen and the pyridine nitrogen of an adjacent molecule, forming dimers or chain motifs. researchgate.net The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. The most significant contributions to the crystal packing would likely come from H···H, C···H, and O···H interactions, with smaller contributions from N···H and S···H contacts. nih.govnih.gov

Table 3: Representative Hirshfeld Surface Contact Percentages for a Related Compound This table is illustrative and not specific data for this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| C···H / H···C | 11.8 |

| O···H / H···O | 11.6 |

| S···H / H···S | 9.7 |

| N···H / H···N | 2.1 |

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable information on the conformational dynamics and stability of a molecule in different environments, such as in various solvents. mdpi.comnih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility. Key aspects to investigate would include:

Ring Orientations: The relative orientations of the pyridine and methylsulfanylphenyl rings are crucial for the molecule's ability to interact with biological targets or other molecules. MD simulations can track the dihedral angles between these rings.

Solvent Effects: Running simulations in different solvents (e.g., water, ethanol, DMSO) would show how the solvent environment affects the conformational preferences. Polar solvents might stabilize certain conformations through hydrogen bonding, while nonpolar solvents might favor others.

By analyzing the trajectories from MD simulations, one can identify the most stable and frequently occurring conformations of the molecule in a given environment, which is essential for understanding its behavior and potential function. mdpi.comnih.gov

Ligand-Target Interaction Dynamics

In the context of biological studies, understanding the interaction between a ligand like this compound and its biological target is crucial. Molecular docking is a primary computational tool used to predict the binding mode and affinity of a small molecule to the active site of a protein. This technique involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket to identify the most favorable interactions.

The results of molecular docking simulations can suggest key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. For instance, in studies of similar N-phenylcarboxamide derivatives, residues like Val296 and Leu289 have been identified as playing a key role in binding to certain protein targets. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are employed to analyze the electronic density of the ligand and the target. nih.gov These maps visualize electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. By comparing the MEP of the ligand with that of the binding pocket, researchers can understand how electrostatic complementarity drives the binding event. For example, a region of low electron density on a ligand might favorably interact with an area of high electron density in the protein's active site, created by residues like Asp293 and Ser290. nih.gov These computational insights are invaluable for explaining the molecule's mechanism of action and for guiding the design of more potent analogs.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with high accuracy. These theoretical predictions are vital for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.net

In this method, the geometry of this compound is first optimized, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). researchgate.net The GIAO calculation is then performed on the optimized structure to yield the absolute shielding values for each nucleus. These values are subsequently converted to chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS). The pH-dependent changes in chemical shifts can also be followed by ¹H NMR measurements to determine pKa values. mdpi.com Close agreement between the calculated and experimental chemical shifts serves to validate both the proposed structure and the computational model.

Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Nuclei in this compound This table presents hypothetical data to illustrate the typical output of a GIAO calculation compared to experimental findings.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| ¹H NMR | |||

| N-H (Amide) | 10.25 | 10.18 | 0.07 |

| Pyridine H-6 | 8.68 | 8.62 | 0.06 |

| Phenyl H-6' | 7.55 | 7.50 | 0.05 |

| S-CH₃ | 2.50 | 2.46 | 0.04 |

| ¹³C NMR | |||

| C=O (Amide) | 164.5 | 164.1 | 0.4 |

| Pyridine C-2 | 150.2 | 149.8 | 0.4 |

| Phenyl C-1' | 138.0 | 137.6 | 0.4 |

| Phenyl C-2' | 125.8 | 125.4 | 0.4 |

| S-CH₃ | 15.5 | 15.2 | 0.3 |

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectral bands. humanjournals.com

Following geometric optimization, a frequency calculation is performed. The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. researchgate.net To improve agreement, these calculated frequencies are commonly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). researchgate.net

A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net This analysis quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode of vibration. This allows for unambiguous assignment of key vibrational bands, such as the N-H and C=O stretching frequencies of the amide group, the C-S stretching of the methylsulfanyl group, and various aromatic ring vibrations. nih.govresearchgate.net

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) and Assignments for this compound This table presents hypothetical data to illustrate the comparison between calculated (scaled) and experimental vibrational frequencies.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

| ν(N-H) | 3350 | 3345 | N-H stretch (95%) |

| ν(C-H) aromatic | 3065 | 3060 | C-H stretch (98%) |

| ν(C-H) methyl | 2925 | 2922 | CH₃ symmetric stretch (92%) |

| ν(C=O) | 1675 | 1670 | C=O stretch (88%) |

| δ(N-H) | 1580 | 1575 | N-H in-plane bend (75%) |

| ν(C=C/C=N) | 1550 | 1548 | Aromatic ring stretches |

| ν(C-S) | 705 | 700 | C-S stretch (65%) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. researchgate.net

The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical and structural features. They can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight (Mw) and atom counts. nih.gov

2D Descriptors: Derived from the 2D representation of the molecule, including constitutional descriptors (e.g., number of rotatable bonds), topological indices, and counts of specific functional groups. nih.gov

3D Descriptors: Dependent on the 3D conformation of the molecule, such as molecular shape indices and surface areas (e.g., polar surface area, PSA). nih.gov

Quantum Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net

The selection of relevant descriptors is a critical step to ensure the resulting model is both predictive and interpretable. mdpi.com

Table 3: Examples of Molecular Descriptors Potentially Derived for this compound

| Descriptor Class | Descriptor Name | Description |

| 1D | Molecular Weight (Mw) | The sum of the atomic weights of all atoms in the molecule. |

| 2D | LogP (octanol-water partition coefficient) | A measure of the molecule's lipophilicity. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| 2D | Number of Hydrogen Bond Donors/Acceptors | Counts of atoms that can participate in hydrogen bonding. |

| 3D | Molecular Volume | The van der Waals volume of the molecule. |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| Quantum Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

Correlation with Biological Activities (Pre-clinical, In Vitro)

Once a set of descriptors has been calculated for a series of related compounds, a mathematical model is built to correlate these descriptors with their measured biological activity (e.g., IC₅₀ or EC₅₀ values, often expressed in logarithmic form like pIC₅₀). researchgate.net Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the activity to the most significant descriptors. researchgate.net

Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated, descriptors.

Machine Learning Methods: More advanced techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships. researchgate.net

A robust QSAR model must be rigorously validated to ensure its predictive power. mdpi.com This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds not used in model training (yielding an R²_pred value). nih.govresearchgate.net A statistically sound QSAR model not only predicts activity but also provides insights into the structural features that are either beneficial or detrimental to the desired biological effect, guiding future drug design. mdpi.com

Development of Predictive Models

The development of predictive models for novel compounds like this compound is a cornerstone of modern computational chemistry, enabling the estimation of a molecule's activity and properties, thereby guiding further research and development. While specific predictive models for this compound are not extensively documented in publicly available research, the methodologies applied to structurally similar pyridine carboxamide derivatives provide a clear framework for how such models could be developed. These models primarily include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For pyridine carboxamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic effects.

One such study focused on a series of 2-pyridine carboxamide derivatives as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in conditions like type 2 diabetes. In this research, various molecular topological and quantum chemical descriptors were calculated for a training set of compounds to construct several QSAR models. The robustness of these models was evaluated based on statistical parameters such as the correlation coefficient (R), the coefficient of determination (R²), and the quality factor (Q). A higher value for these parameters generally indicates a more reliable and predictive model.

An analysis of the descriptors in the developed models revealed that the biological activity (expressed as log IC50) was significantly influenced by factors like the first-order Simple Connectivity Index (SIC), the first-order Comprehensive Connectivity Index (CIC), Wiener index (W), Randić's connectivity index (hχ), HOMO and LUMO energies, and the dipole moment of the compounds. The best-fit model demonstrated a strong correlation between the predicted and experimental activities, suggesting its potential utility in designing new, more potent inhibitors.

Table 1: Statistical Parameters of a QSAR Model for 2-Pyridine Carboxamide Derivatives as JNK Inhibitors

| Parameter | Value | Significance |

| R | 0.930 | High correlation |

| R² | 0.865 | Goodness of fit |

| R²CV | 0.470 | Internal predictive ability |

| S | 0.216 | Standard deviation of the estimate |

| F | 11.533 | Statistical significance of the model |

| Q | 4.306 | Predictive power of the model |

This table is based on data from a QSAR study on 2-pyridine carboxamide derivatives as JNK inhibitors.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. For pyridine carboxamide analogs, docking studies have provided valuable insights into their binding modes and affinities with various biological targets.

In one investigation, novel pyridine carboxamide derivatives were synthesized and evaluated as urease inhibitors. To elucidate the mechanism of action, molecular docking studies were performed on the most potent compounds against the urease enzyme. The results indicated that these inhibitors fit well into the active site of the enzyme, forming stable interactions through hydrogen bonds and hydrophobic forces. Such studies are crucial for understanding the structure-activity relationships and for the rational design of more effective inhibitors.

Another study focused on pyridine carbothioamide analogs as potential anti-inflammatory agents by targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Molecular docking simulations revealed that these compounds could effectively bind to the active sites of both enzymes, with some exhibiting favorable binding energies. The interactions were characterized by various types of bonds, including hydrogen bonds and π-interactions, which are critical for the stability of the ligand-protein complex.

Furthermore, a series of novel pyridine carboxamide derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors with antifungal activity. Molecular docking of a highly active compound demonstrated that it could commendably dock with the active site of SDH through stable hydrogen bonds and hydrophobic interactions.

Investigation of Biological Interactions and Mechanistic Insights for N 2 Methylsulfanylphenyl Pyridine 2 Carboxamide

Identification and Characterization of Biological Targets (In Vitro Studies)

In vitro studies are fundamental to identifying and characterizing the biological targets of a compound. These assays, conducted in a controlled environment outside a living organism, allow for the precise measurement of a compound's interaction with specific proteins, such as enzymes and receptors. For the N-phenyl-pyridine-2-carboxamide scaffold, these studies have revealed a range of potential molecular targets.

One significant target for this class of compounds is Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key regulator in cellular proliferation pathways. A novel series of substituted pyridine (B92270) carboxamide derivatives were identified as potent allosteric inhibitors of SHP2. For instance, compound C6 , a derivative, demonstrated excellent inhibitory activity against SHP2 with an IC₅₀ value of 0.13 nM and a potent antiproliferative effect on the MV-4-11 cell line with an IC₅₀ of 3.5 nM nih.gov. Allosteric inhibition, where the inhibitor binds to a site other than the enzyme's active site, suggests that these compounds can induce conformational changes that modulate enzymatic activity.

Analogues of 2-pyridinecarboxylic acid have also been shown to inhibit enzymes like α-amylase and carboxypeptidase A nih.gov. This indicates that the core scaffold can interact with the active sites of diverse enzymes.

Table 1: Enzyme Inhibitory Activity of Selected Pyridine Carboxamide Analogues

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| C6 | SHP2 | 0.13 | nih.gov |

This table presents data for analogues of N-(2-methylsulfanylphenyl)pyridine-2-carboxamide to illustrate potential enzyme inhibitory activity.

The N-aryl pyridine-2-carboxamide scaffold is also present in ligands designed for various receptors. Receptor binding assays, typically using radiolabeled ligands, are employed to determine the affinity (often expressed as Kᵢ, the inhibition constant) of a compound for a specific receptor.

Research into ligands for the cannabinoid type 2 (CB2) receptor, a target for immune-mediated pathologies, has explored pyridine-based structures. A study aimed at developing a PET radioligand synthesized 38 fluorinated derivatives. One target compound exhibited a Kᵢ of 6 nM for the human CB2 receptor with a selectivity of nearly 700-fold over the CB1 receptor nih.gov.

Furthermore, selective positive allosteric modulators (PAMs) for the muscarinic M1 receptor, a target for cognitive disorders, have been developed from a series of pyridine amides nih.gov. These compounds enhance the receptor's response to its endogenous ligand, acetylcholine, rather than binding to the primary agonist site.

Table 2: Receptor Binding Affinity of Selected Pyridine-Based Analogues

| Compound Class/Example | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| Fluorinated Pyridine Derivative | Cannabinoid Type 2 (CB2) | 6 nM | ~700-fold over CB1 | nih.gov |

This table includes data for analogues to illustrate potential receptor binding profiles.

Intracellular Signaling Pathway Modulation (in cellular models)

By interacting with enzymes and receptors, chemical compounds can modulate intracellular signaling pathways that govern cellular processes like proliferation, differentiation, and apoptosis nih.gov. The inhibition of SHP2 by pyridine carboxamide derivatives, for instance, directly impacts critical signaling cascades nih.gov. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in cancer. Allosteric inhibition of SHP2 can block downstream signaling, leading to suppressed cell proliferation and can also modulate the tumor microenvironment by affecting immune checkpoint signaling nih.gov. For example, the SHP2 inhibitor C6 was shown to decrease the population of M2-like tumor-associated macrophages, suggesting it can effectively alleviate immunosuppression within the tumor microenvironment nih.gov.

Impact on Biomolecular Processes (e.g., DNA binding, protein-ligand interactions)

The planar aromatic systems of the pyridine and phenyl rings in this compound suggest a potential for interactions with biomacromolecules like DNA. While direct DNA binding studies for this specific compound are unavailable, research on related molecules provides valuable precedents.

Specifically, the peptide pyridine-2-carboxamidonetropsin (2-PyN) , which incorporates the pyridine-2-carboxamide unit, has been designed to bind in the minor groove of DNA nih.gov. Quantitative footprinting analysis revealed that 2-PyN binds to the 5'-TGTCA-3' DNA sequence with a binding affinity of 2.7 x 10⁵ M⁻¹ nih.gov. This interaction is sequence-specific and involves the formation of a side-by-side dimer within the minor groove, highlighting the capability of the pyridine-carboxamide structure to serve as a DNA recognition element nih.gov.

Additionally, metal complexes of related ligands have been investigated for their interaction with DNA. Palladium(II) complexes of N-(4-bromophenyl)pyridine-2-carboxamide have been synthesized and studied for their potential as anticancer agents, which often involves DNA as a primary target mdpi.com.

Substrate/Cofactor Interactions

The mechanism by which a compound inhibits an enzyme often involves interference with substrate or cofactor binding. This can occur through several mechanisms:

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This is common for inhibitors that are structurally similar to the substrate.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The characterization of pyridine carboxamides as allosteric inhibitors of SHP2 indicates a non-competitive mechanism nih.gov. These compounds bind to a pocket adjacent to the active site, stabilizing the enzyme in an inactive conformation. This prevents the enzyme from performing its catalytic function, even though the substrate can still bind.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying different parts of the molecular scaffold, researchers can deduce which chemical features are essential for biological activity. For the N-phenyl-pyridine-2-carboxamide scaffold, SAR studies have provided key insights.

Coordination Chemistry of N 2 Methylsulfanylphenyl Pyridine 2 Carboxamide with Metal Ions

Ligand Design Principles for Metal Coordination

The design of ligands for metal coordination revolves around the strategic placement of donor atoms that can form stable coordinate bonds with a metal center. For pyridine-2-carboxamide derivatives, the primary donor sites are well-established. The N-(2-methylsulfanylphenyl)pyridine-2-carboxamide ligand is anticipated to be a multidentate ligand, offering several potential coordination sites.

Based on analogous structures, the key donor atoms in this compound would be:

Pyridine (B92270) Nitrogen: The nitrogen atom of the pyridine ring is a strong and common coordination site for a wide range of metal ions. nih.govnih.gov

Amide Oxygen: The carbonyl oxygen of the carboxamide group is another primary donor atom, readily participating in chelation to form a stable five-membered ring with the pyridine nitrogen. nih.govias.ac.in

Amide Nitrogen: While coordination typically occurs through the amide oxygen in neutral ligands, deprotonation of the amide proton can lead to coordination through the amide nitrogen, which acts as a strong donor capable of stabilizing higher metal oxidation states. researchgate.net

Thioether Sulfur: The methylsulfanyl (-SCH₃) group on the phenyl ring introduces a soft sulfur donor atom. This "hemilabile" group could potentially coordinate to a metal center, particularly with soft metal ions, leading to tridentate (N,N,S or N,O,S) coordination.

The combination of the pyridine-amide moiety (a hard-soft donor set) with the thioether sulfur (a soft donor) would make this compound a versatile ligand for a variety of metal ions, capable of adapting its coordination mode based on the electronic properties of the metal center.

Synthesis and Isolation of Metal Complexes of this compound

While no specific synthetic procedures for metal complexes of this compound have been published, general methods for complexing pyridine-carboxamide ligands are well-documented. These typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comnih.gov

The general procedure is as follows:

Dissolution of the this compound ligand in a solvent, often an alcohol like ethanol or methanol.

Addition of a solution of the desired metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) to the ligand solution.

The reaction mixture is often stirred and may be heated under reflux to facilitate complex formation. jscimedcentral.commdpi.com

The resulting metal complex may precipitate directly from the solution upon cooling or require slow evaporation of the solvent to yield crystalline products suitable for analysis. researchgate.net

Complexation with Transition Metals (e.g., Copper, Zinc, Nickel, Iron, Platinum, Cobalt, Silver, Palladium)

Pyridine-carboxamide ligands readily form stable complexes with a wide array of transition metals. Research on analogous ligands has demonstrated successful complexation with ions such as Copper(II), Zinc(II), Nickel(II), Iron(II/III), Cobalt(II), and Palladium(II). nih.govias.ac.inresearchgate.netmdpi.commdpi.com The coordination geometry and stoichiometry (ligand-to-metal ratio) of these complexes, which can range from 1:1 to 3:1, depend on the metal ion, the counter-anion, and the reaction conditions. nih.govias.ac.inresearchgate.net For example, studies on related ligands show the formation of mononuclear complexes where the metal center is coordinated by two or three ligand molecules, resulting in distorted octahedral geometries. researchgate.netnih.gov

Complexation with Main Group Elements

There is a notable lack of available research on the complexation of pyridine-2-carboxamide ligands, including analogs of this compound, with main group elements. The existing literature predominantly focuses on transition metal coordination.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of new metal complexes is crucial to determine their structure, bonding, and properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed.

X-ray Diffraction of Metal-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide Complexes

Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of a metal complex. mdpi.comiosrjournals.org This technique provides precise information on:

Coordination Geometry: It confirms the arrangement of ligands around the metal center (e.g., octahedral, tetrahedral, square planar). nih.govrsc.org

Bond Lengths and Angles: It measures the distances between the metal and donor atoms and the angles between them, offering insight into the nature and strength of the coordinate bonds. nih.govnih.gov

Supramolecular Structure: It reveals how individual complex molecules are arranged in the crystal lattice and identifies intermolecular interactions like hydrogen bonding. nih.gov

For complexes of related pyridine-carboxamide ligands, X-ray studies have confirmed bidentate coordination through the pyridine nitrogen and amide oxygen, leading to geometries such as distorted octahedral and trigonal bipyramidal. ias.ac.iniosrjournals.orgnih.gov

Table 1: Representative Crystallographic Data for a Related Transition Metal Complex Data is hypothetical for this compound and illustrative based on published data for analogous compounds.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.402 |

| b (Å) | 17.156 |

| c (Å) | 12.987 |

| β (°) | 94.66 |

Spectroscopic Signatures of Coordination (NMR, IR, UV-Vis, EPR)

Spectroscopic methods provide valuable information about the ligand's coordination to the metal ion, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the involvement of the carboxamide group in coordination. A key indicator is the shift of the C=O stretching vibration (amide I band) to a lower frequency (wavenumber) in the complex's spectrum compared to the free ligand. ias.ac.inmdpi.com This shift indicates a weakening of the C=O double bond upon coordination of the oxygen atom to the metal center. An upward shift in the pyridine ring deformation vibration frequency also suggests coordination of the pyridine nitrogen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zinc(II), Palladium(II)), ¹H and ¹³C NMR spectroscopy can confirm complex formation in solution. Coordination to a metal ion typically causes a downfield shift in the signals of protons and carbons near the donor atoms due to the deshielding effect of the metal center. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a ligand changes upon complexation. New absorption bands often appear in the visible region, which are attributed to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) bands. mdpi.commdpi.com These spectra can provide information about the coordination geometry of the metal ion. iosrjournals.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Copper(II), EPR spectroscopy is a powerful tool for probing the electronic environment of the unpaired electron. The resulting g-values and hyperfine coupling constants provide detailed information about the coordination geometry and the nature of the metal-ligand bonds. mdpi.com

Table 2: Expected Spectroscopic Shifts Upon Coordination Data is generalized based on typical findings for analogous pyridine-carboxamide complexes.

| Spectroscopic Technique | Observed Change in Complex vs. Free Ligand | Interpretation |

|---|---|---|

| IR | Shift of ν(C=O) band to lower frequency (e.g., 1660 cm⁻¹ → 1639 cm⁻¹) | Coordination of the amide oxygen to the metal center. ias.ac.in |

| ¹H NMR | Downfield shift of pyridine and phenyl ring protons | Deshielding effect due to proximity to the metal center. nih.gov |

| UV-Vis | Appearance of new, broad absorption bands at longer wavelengths | d-d transitions and/or Ligand-to-Metal Charge Transfer (LMCT). mdpi.com |

Theoretical Insights into Metal Binding Affinity and Geometry (e.g., DFT on complexes)

Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricacies of metal-ligand interactions. In the context of this compound and its coordination compounds, DFT provides a computational lens to examine the metal binding affinity and the preferred coordination geometries. These theoretical models allow for a detailed analysis of the electronic structure and energetics of the metal complexes, offering insights that complement experimental findings.

By employing DFT, researchers can model the geometry of the coordination sphere, predicting bond lengths and angles with a high degree of accuracy. These calculations are crucial for understanding the steric and electronic factors that govern the spatial arrangement of the ligand around a central metal ion. The theoretical models can also predict the relative stabilities of different potential isomers or coordination modes, guiding the synthesis and characterization of new metal complexes.

DFT Calculations of Metal-Ligand Bond Strengths

The computational approach to determining bond strength often involves the calculation of the binding energy between the metal ion and the ligand. This is typically achieved by comparing the energy of the optimized metal-ligand complex with the energies of the free metal ion and the free ligand. A higher binding energy indicates a stronger and more stable metal-ligand bond.

Interactive Data Table: Calculated Metal-Ligand Bond Energies

| Metal Ion | Coordination Site(s) | Calculated Bond Dissociation Energy (kcal/mol) | Computational Method |

| Cu(II) | N, N, S | Data not available | Data not available |

| Ni(II) | N, N, S | Data not available | Data not available |

| Zn(II) | N, N, S | Data not available | Data not available |

| Fe(III) | N, N, S | Data not available | Data not available |

Note: Specific DFT data for this compound complexes are not publicly available. The table structure is provided as a template for future research findings.

Molecular Orbital Contributions to Coordination

Molecular Orbital (MO) theory provides a framework for understanding the nature of the bonding interactions between the ligand and the metal ion. DFT calculations can generate MO diagrams for the metal complexes, which illustrate how the atomic orbitals of the metal and the ligand combine to form new molecular orbitals. This analysis is fundamental to describing the covalent character of the metal-ligand bonds.

The coordination of this compound to a metal center typically involves the donation of electron density from the ligand's donor atoms (the pyridine nitrogen, the amide nitrogen, and the sulfur atom of the methylsulfanyl group) to the vacant orbitals of the metal ion. The highest occupied molecular orbitals (HOMOs) of the ligand, which are rich in electron density, interact with the lowest unoccupied molecular orbitals (LUMOs) of the metal ion to form bonding molecular orbitals.

Conversely, in some cases, particularly with electron-rich metals, there can be a degree of back-donation from the metal's d-orbitals to the vacant π* anti-bonding orbitals of the pyridine ring of the ligand. This back-bonding strengthens the metal-ligand interaction and can influence the electronic properties of the complex. Analysis of the composition of the molecular orbitals in the complex reveals the extent of mixing between the metal and ligand orbitals, providing a quantitative measure of the covalency of the coordination bonds.

Future Research Directions and Translational Potential in Academic Exploration of N 2 Methylsulfanylphenyl Pyridine 2 Carboxamide

Development of Novel Analytical Methodologies for Detection and Quantification

A foundational aspect of studying any novel compound is the ability to detect and quantify it accurately in various matrices. Future research will necessitate the development of robust analytical methodologies for N-(2-methylsulfanylphenyl)pyridine-2-carboxamide. Given the structural complexity and the potential need for trace-level detection in biological or environmental samples, techniques offering high sensitivity and selectivity would be paramount.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is anticipated to be the method of choice. mdpi.comnih.gov This approach would allow for the separation of the compound from complex mixtures and its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation patterns. The development of such a method would involve meticulous optimization of chromatographic conditions (e.g., column type, mobile phase composition, gradient elution) and mass spectrometric parameters. Validation of the method according to regulatory guidelines would be crucial, ensuring its linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ). mdpi.com Such validated methods are indispensable for pharmacokinetic studies, metabolism investigations, and quality control in potential synthetic applications.

| Parameter | Projected HPLC-MS/MS Method Details |

| Instrumentation | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |

| Chromatography | C18 Reverse-Phase Column |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Potential Application | Quantification in plasma for pharmacokinetic profiling |

Integration into Chemical Biology Tools and Probes

Chemical biology utilizes small molecules to study and manipulate biological systems. researchgate.net The this compound structure possesses features that make it an attractive scaffold for the design of chemical probes. The pyridine-2-carboxamide moiety is a known pharmacophore that interacts with various biological targets. nih.govnih.gov Future research could focus on leveraging this scaffold to create tools for target identification and imaging.

One promising direction is the development of affinity-based probes to identify cellular binding partners. This could be achieved by appending a photoreactive group or a click-chemistry handle to the molecule. Another avenue involves the synthesis of imaging agents. For example, modifying the phenyl ring with a fluorophore could yield fluorescent probes for visualizing cellular uptake and distribution via microscopy. Analogous to the development of other pyridine-carboxamide derivatives for Positron Emission Tomography (PET), the structure could be modified to incorporate a positron-emitting radionuclide, such as fluorine-18, creating a probe for in vivo imaging of specific biological targets. nih.gov

Exploration of Supramolecular Assemblies Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The molecular structure of this compound contains several functional groups capable of participating in such interactions, including hydrogen bonding, π–π stacking, and C–H···π interactions. mdpi.com The amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine (B92270) nitrogen acts as another acceptor. The two aromatic rings are capable of engaging in stacking interactions.

Future research could explore the self-assembly and crystal engineering of this compound. Single-crystal X-ray diffraction would be a key technique to elucidate how these molecules pack in the solid state and what intermolecular synthons they form. researchgate.net Understanding these interactions is crucial for controlling the solid-state properties of materials, which can impact factors like solubility and bioavailability in pharmaceutical contexts or charge transport in electronic materials. It may be possible to form co-crystals with other molecules to modulate these properties in a predictable manner.

| Potential Interaction Type | Donor | Acceptor | Typical Geometry |

| Hydrogen Bond | Amide N-H | Pyridine N | D-H···A angle > 150° |

| Hydrogen Bond | Amide N-H | Amide C=O | D-H···A angle > 150° |

| π–π Stacking | Pyridine Ring | Phenyl Ring | Parallel-displaced or T-shaped |

| C–H···π Interaction | Aromatic C-H | Pyridine/Phenyl Ring | H to ring centroid < 3.0 Å |

Advanced Computational Methods for Predicting Interactions

Computational chemistry provides powerful tools for predicting the properties and interactions of molecules, guiding experimental work. For this compound, a variety of advanced computational methods could be applied. Density Functional Theory (DFT) calculations could be used to determine the molecule's three-dimensional structure, electronic properties (such as the HOMO-LUMO gap), and vibrational frequencies, which can aid in the interpretation of spectroscopic data.

Molecular docking simulations could be employed to screen large libraries of biological targets, such as enzymes or receptors, to identify potential protein partners and predict binding modes. nih.gov This approach can generate hypotheses about the molecule's mechanism of action, which can then be tested experimentally. Furthermore, molecular dynamics (MD) simulations could be used to study the stability of the predicted ligand-protein complexes and to understand the dynamic behavior of the molecule in a biological environment, such as a cell membrane or in solution. mdpi.com

| Computational Method | Research Question | Predicted Outcome |

| Density Functional Theory (DFT) | What are the electronic properties? | HOMO/LUMO energies, electrostatic potential map |

| Molecular Docking | What proteins might it bind to? | Ranked list of potential targets, binding poses |

| Molecular Dynamics (MD) | How stable is the predicted protein complex? | Root Mean Square Deviation (RMSD), binding free energy |

Role in Advanced Materials Science (e.g., Organic Semiconductors, Conductive Polymers)

The field of materials science is constantly seeking novel organic molecules with interesting electronic and photophysical properties. The structure of this compound, containing linked aromatic systems, suggests potential applications in organic electronics. Pyridine-based molecules are known to be useful in creating materials with specific electronic characteristics due to the electron-withdrawing nature of the nitrogen atom. mdpi.com

Future investigations could explore the incorporation of this molecule as a building block in organic semiconductors or as a functional unit in conductive polymers. The presence of the sulfur atom in the methylsulfanyl group could promote intermolecular interactions that facilitate charge transport in the solid state. Synthetic modification of the core structure could be used to tune its electronic properties, for example, to create materials for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Research could also explore its use as a functional additive or side-chain in established conductive polymers to modify their properties, such as solubility or self-assembly behavior, through covalent post-modification strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine-2-carboxylic acid derivatives with 2-methylsulfanylaniline. Key steps include cyclization and functionalization under controlled pH and temperature. Catalysts such as Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) are used to enhance yields. Reaction monitoring via TLC or HPLC ensures purity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding (e.g., amide protons at δ ~10 ppm) .

- X-ray crystallography (using SHELX programs) for absolute configuration determination and intermolecular interactions (e.g., hydrogen-bonding networks) .

- Mass spectrometry (HRMS) for molecular weight verification .

Advanced Research Questions

Q. What substitution reactions are feasible for modifying the pyridine or methylsulfanylphenyl moieties, and how do reaction conditions influence selectivity?

- Methodological Answer : Electrophilic aromatic substitution (e.g., halogenation) on the pyridine ring requires directing groups. Nucleophilic substitution at the methylsulfanyl group (e.g., oxidation to sulfone) can be achieved using H₂O₂ or mCPBA. Reaction optimization involves solvent polarity (DMF vs. THF) and temperature control to minimize side products. LC-MS tracks intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like kinase domains. Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites. MD simulations assess stability of ligand-target complexes over nanosecond timescales .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-response curves (IC₅₀/EC₅₀) to confirm potency thresholds.

- Selectivity profiling against related targets (e.g., kinase panels) using SPR or fluorescence polarization assays.

- Metabolic stability assays (e.g., liver microsomes) to rule out false positives from degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.